N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of the compound N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition results in a decrease in the desensitization and internalization of G-protein-coupled receptors, which are key processes in the regulation of receptor signaling .
Biochemical Pathways
The inhibition of GRK-2 and -5 by N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide affects the G-protein-coupled receptor signaling pathway . This can lead to downstream effects such as altered cellular responses to hormones, neurotransmitters, and other signaling molecules .
Pharmacokinetics
The compound’s potent inhibitory activities toward grk-2 and -5 suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide’s action include the inhibition of GRK-2 and -5, leading to altered G-protein-coupled receptor signaling . This can result in changes in cellular responses to various signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. One common method involves the reaction of 2-aminophenol with cyanogen bromide in methanol, followed by basification with sodium hydroxide . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where 4-piperidinemethanol reacts with di-tert-butyldicarbonate . The final step involves coupling the benzo[d]oxazole and piperidine intermediates with 2-phenylethanesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, metal hydrides, alkyl halides, and sulfonyl chlorides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]oxazole ring may yield benzo[d]oxazole-2,3-dione, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a piperidine moiety.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Contains a carbamothioyl group instead of a sulfonamide group.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a benzo[d]oxazole ring, piperidine moiety, and phenylethanesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-28(26,15-12-17-6-2-1-3-7-17)22-16-18-10-13-24(14-11-18)21-23-19-8-4-5-9-20(19)27-21/h1-9,18,22H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXSIBPDDMABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.